1-(2-Ethylphenyl)propan-2-one
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Overview
Description
1-(2-Ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It belongs to the class of aromatic ketones, characterized by the presence of a phenyl ring substituted with an ethyl group at the second position and a carbonyl group at the second carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound often employs similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of iron(III) bromide.
Major Products
Oxidation: 2-Ethylbenzoic acid.
Reduction: 1-(2-Ethylphenyl)propan-2-ol.
Substitution: 2-Ethyl-4-nitrophenylpropan-2-one (nitration product), 2-Ethyl-4-bromophenylpropan-2-one (bromination product).
Scientific Research Applications
1-(2-Ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: Similar to 1-(2-Ethylphenyl)propan-2-one but without the ethyl substitution on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
1-(2-ethylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBZVXIIWXJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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